Phthalazine-1-carboxylic acid
Overview
Description
Phthalazine-1-carboxylic acid is an organic compound with the molecular formula C9H6N2O2 . It is a derivative of phthalazine, a bicyclic compound containing two nitrogen atoms .
Synthesis Analysis
Phthalazine-1-carboxylic acid can be synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid . It can then be esterified and reacted with hydrazine hydrate to afford phenazine-1-carboxylic hydrazine .
Molecular Structure Analysis
The molecular structure of Phthalazine-1-carboxylic acid was characterized by 1H and 13C NMR spectroscopy, MS, and single crystal X-ray diffraction .
Chemical Reactions Analysis
Phthalazine-1-carboxylic acid can participate in various chemical reactions. For instance, it can undergo condensation reactions with aldehyde-containing compounds to form new hydrazone compounds . It can also be involved in the preparation of phthalazine-trione and phthalazine-dione derivatives .
Physical And Chemical Properties Analysis
Phthalazine-1-carboxylic acid has a molecular weight of 174.16 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.
Scientific Research Applications
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Medicinal Chemistry
- Application : Phthalazine derivatives have been used in the medicinal chemistry of Vitamin K . They have been designed and synthesized due to their various biological activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Their biological activities include antitumor activity, anti-inflammatory activity, neuroprotective effects, neural differentiation-inducing activity, and modulating potency toward the nuclear steroid and xenobiotic receptor (SXR) .
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Chemical Synthesis
- Application : Phthalazine derivatives have been synthesized using a novel inorganic-monosaccharide nanohybrid .
- Methods of Application : The nanohybrid was synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose . Its catalytic efficacy was examined in some domino four-component reactions .
- Results or Outcomes : Various classes of phthalazine derivatives were obtained at 90 °C under solvent-free conditions .
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Green Chemistry
- Application : Phthalazine derivatives have been synthesized using a novel magnetized inorganic-monosaccharide nanohybrid under green conditions .
- Methods of Application : The nanohybrid was synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose . Its catalytic efficacy was examined in some domino four-component reactions .
- Results or Outcomes : Various classes of phthalazine derivatives were obtained at 90 °C under solvent-free conditions .
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Surface Modification
- Application : Carboxylic acids, which include phthalazine-1-carboxylic acid, are used as surface modifiers in carbon-based nanostructures .
- Methods of Application : These acids are used to improve the dispersion of carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Antituberculosis Activity
- Application : Phthalazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .
- Methods of Application : These compounds can be chemically modified to give new active substances .
- Results or Outcomes : Clofazimine has been reported as a potent antituberculosis agent and used as a prototype to develop new drugs with antimicrobial activities .
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Drug Design
- Application : The physicochemical properties of the heterocyclic ring of phthalazine derivatives are used to advantage in molecular recognition or are exploited to solve a challenge encountered in the progression of a drug candidate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
phthalazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGFHJHBQIXXDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506182 | |
Record name | Phthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalazine-1-carboxylic acid | |
CAS RN |
801161-36-4 | |
Record name | Phthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phthalazine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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